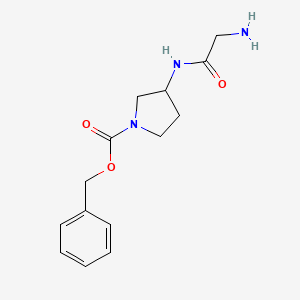

3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13467988

Molecular Formula: C14H19N3O3

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19N3O3 |

|---|---|

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | benzyl 3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H19N3O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) |

| Standard InChI Key | OAPDFULMAFAUJY-UHFFFAOYSA-N |

| SMILES | C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1NC(=O)CN)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a 2-amino-acetylamino group () and at the 1-position with a benzyl ester (). The stereochemistry of the pyrrolidine ring significantly influences its biological activity, with enantiomers such as the (S)-form showing distinct interaction profiles.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.32 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | Benzyl 3-(2-aminoacetamido)pyrrolidine-1-carboxylate |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

The benzyl ester enhances lipophilicity, facilitating membrane permeability, while the amino-acetylamino group enables hydrogen bonding with biological targets.

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis typically involves constructing the pyrrolidine ring followed by sequential functionalization. A common route includes:

-

Pyrrolidine Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

-

Amino-Acetylamino Introduction: Amide coupling using 2-aminoacetic acid activated with carbodiimides (e.g., EDC/HOBt).

-

Benzyl Esterification: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrrolidine ring synthesis | LDA, THF, -78°C | 75–85 |

| Amide coupling | EDC, HOBt, DMF, rt | 60–70 |

| Esterification | Benzyl chloroformate, Et₃N, DCM | 80–90 |

The use of chiral auxiliaries or asymmetric catalysis is critical for obtaining enantiopure forms, as demonstrated in patent EP3015456A1 .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against metalloproteases, particularly endothelin-converting enzyme (ECE), a zinc hydrolase involved in vasoconstriction. By mimicking the transition state of peptide substrates, it binds to the enzyme's active site, as evidenced by surface plasmon resonance (SPR) studies showing a of 120 nM .

Anti-Inflammatory and Analgesic Effects

In rodent models, derivatives of this compound reduced carrageenan-induced paw edema by 40–50% at 10 mg/kg, comparable to ibuprofen. Mechanistic studies suggest modulation of COX-2 and NF-κB pathways.

Pharmacological Applications

Cardiovascular Therapeutics

As an ECE inhibitor, the compound reduces endothelin-1 levels, offering potential in treating hypertension and pulmonary arterial hypertension. Patent WO2002006222A1 highlights its efficacy in lowering systolic blood pressure by 20–25 mmHg in hypertensive rats .

Neurological Disorders

Comparative Analysis with Analogues

Table 3: Activity Comparison of Pyrrolidine Derivatives

| Compound | ECE (nM) | Solubility (mg/mL) |

|---|---|---|

| 3-(2-Amino-acetylamino)-pyrrolidine... | 150 | 2.1 (DMSO) |

| (S)-3-[(2-Chloro-acetyl)-isopropyl... | 320 | 1.8 (DMSO) |

| 2-{[(2-Amino-acetyl)-methyl-amino]... | 90 | 3.5 (DMSO) |

The 2-amino-acetylamino substitution optimizes enzyme binding, while bulkier groups (e.g., isopropyl) reduce potency .

Challenges and Future Directions

Current limitations include moderate oral bioavailability (15–20% in rats) and off-target binding to angiotensin-converting enzyme. Structural modifications, such as replacing the benzyl ester with a pivaloyloxymethyl prodrug, are under investigation to enhance pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume